Marein

Overview

Description

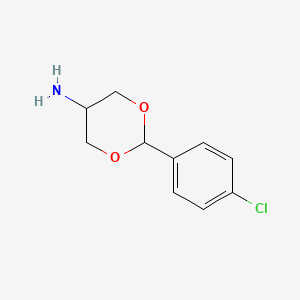

Marein is a chalconoid, a type of natural phenol . It is the 4’-O-glucoside of okanin and can be found in Coreopsis maritima . It is an anthochlor pigment, a kind of yellow pigment .

Molecular Structure Analysis

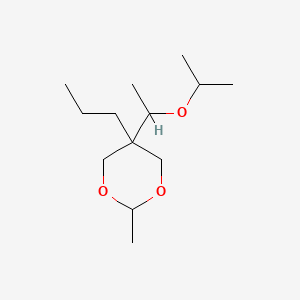

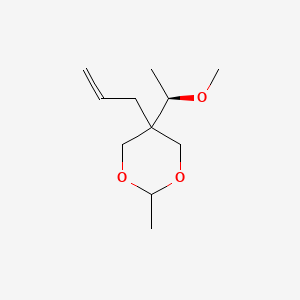

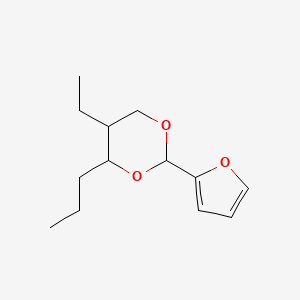

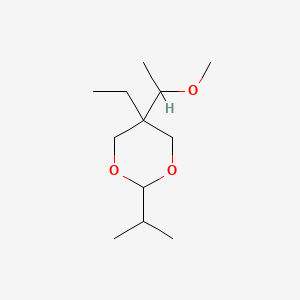

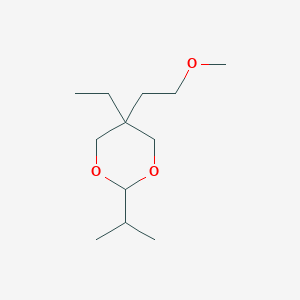

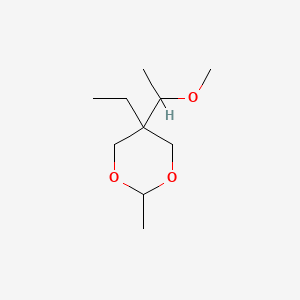

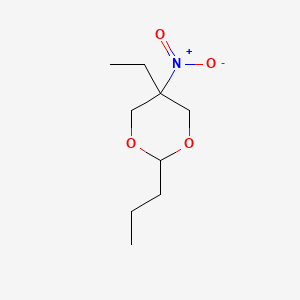

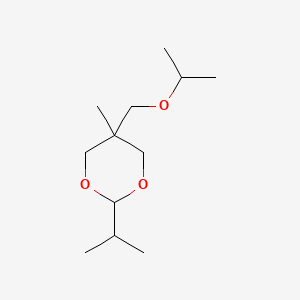

Marein has a molecular formula of C21H22O11 . Its systematic IUPAC name is 2′,3,3′,4-Tetrahydroxy-4′-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chalcone .

Scientific Research Applications

Diabetic Nephropathy Amelioration :Marein, derived from the Coreopsis tinctoria Nutt. plant, has been shown to improve diabetic nephropathy (DN) significantly. Its mechanism involves inhibiting the renal sodium glucose transporter 2 (SGLT2) and activating the AMPK signaling pathway in both animal models and cell cultures. This leads to improvements in hyperglycemia, dyslipidemia, renal function, and reduced renal fibrosis and inflammation (Guo et al., 2020).

Metabolic Disorder Regulation in Cardiac Cells :Marein has shown potential in managing abnormal glucolipid metabolism in hypertrophic cardiac cells. By modulating the HIF-1α/PPARα/γ pathway in H9c2 cells, Marein can reduce cell hypertrophy, normalize various metabolic markers, and regulate lipogenic gene expressions (Niu et al., 2020).

Therapeutic Effect on Diabetic Retinopathy :Marein has demonstrated effectiveness in treating diabetic retinopathy. It regulates diabetic retinopathy by modulating protein expressions involved in inflammation and fibrosis, and its molecular docking results indicate a strong interaction with relevant proteins. This suggests its potential in glucose and lipid metabolism disorder treatment in diabetes (Song, 2022).

Study of Metabolites and Biological Activities :Investigating the metabolic profile of Marein via UPLC-Q-TOF-MS/MS has revealed its major activities, including antioxidant, hypoglycemic, and hypotensive effects. Network pharmacology has been used to study the targets and pathways of Marein and its metabolites, illuminating its therapeutic potential and the basis for its rational utilization (Liu et al., 2022).

Protection Against High Glucose-Induced Injuries :In studies of intervertebral disc degeneration, Marein protected human nucleus pulposus cells from high glucose-induced injury and extracellular matrix degradation, primarily through the inhibition of the ROS/NF-κB pathway (Yao et al., 2020).

Insulin Resistance Regulation in Diabetic Nephropathy :Marein was found to regulate insulin resistance in diabetic nephropathy mice by inducing autophagy. It improved insulin resistance, reduced blood glucose and lipid levels, and protected kidney function by regulating the IRS1/PI3K/Akt signaling pathway (Li et al., 2021).

- hypoglycemic agent or as an adjunct for treating diabetes mellitus (Jiang et al., 2016).

Renal Fibrosis and Inflammation Mitigation :Studies on Coreopsis tinctoria Nutt. (which contains Marein) have demonstrated its protective effects on diabetic nephropathy, particularly in renal fibrosis and inflammation. This is achieved through regulating the TGF-β1/SMADS/AMPK/NF-κB pathways under high glucose conditions (Yao et al., 2019).

Glucose Tolerance Improvement :An infusion of Coreopsis tinctoria, containing Marein, has been traditionally used to control hyperglycemia. Studies have shown its ability to abolish streptozotocin-induced glucose intolerance in rats, indicating its potential in diabetes management (Dias et al., 2009).

Deglycosylation and Absorption Study :Research on Marein, flavanomarein, and taxifolin-7-O-β-D-glucopyranoside from Coreopsis tinctoria highlighted their deglycosylation and absorption processes in rats and humans. This study helps understand the functional components and their actions in vivo (Han et al., 2016).

Marein's Neuroprotective Effects :Marein exhibited protective effects against methylglyoxal-induced apoptosis in PC12 cells, a model for diabetic encephalopathy. It protected mitochondrial function and activated the AMPK signal pathway, highlighting its potential in preventing cognitive impairment in diabetes (Jiang et al., 2016).

Osteoclastogenesis Inhibition :Marein showed potential in preventing bone destruction in bacterial-induced bone diseases. It inhibited LPS-induced osteoclast formation and reduced expressions of pro-inflammatory cytokines and osteoclast-related genes via the NF-κB signaling pathway (Li et al., 2022).

Mechanism of Action

Target of Action

Marein, a bioactive compound derived from Coreopsis tinctoria, has been found to interact with several targets. It primarily interacts with the Focal Adhesion Kinase (FAK) and Sodium Glucose Transporter 2 (SGLT2) . FAK plays a crucial role in cellular signaling and survival, while SGLT2 is involved in glucose reabsorption in the kidneys .

Mode of Action

Marein exerts its effects by modulating the activity of its primary targets. It activates the FAK/AKT pathway , which is known to reduce inflammation, oxidative stress, and apoptosis in cardiomyocytes . Additionally, Marein inhibits the expression of renal SGLT2, thereby affecting glucose reabsorption .

Biochemical Pathways

The activation of the FAK/AKT pathway by Marein leads to cardioprotective effects, particularly against Doxorubicin-induced cardiotoxicity . This pathway is crucial for cell survival and proliferation. On the other hand, the inhibition of SGLT2 affects the renal glucose reabsorption process, which can have implications for conditions like diabetes .

Result of Action

Marein’s modulation of the FAK/AKT pathway and inhibition of SGLT2 have several cellular and molecular effects. It reduces inflammation, oxidative stress, and apoptosis in cardiomyocytes . Moreover, it improves insulin resistance, which can be beneficial in the management of diabetes .

Future Directions

properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEYXJDOVMEJNG-HTFDPZBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029273 | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Marein | |

CAS RN |

535-96-6 | |

| Record name | Marein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAREIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.